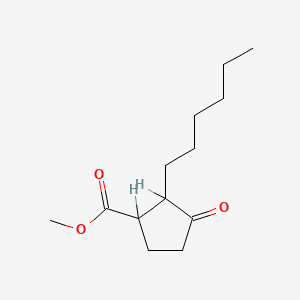
Methyl 2-hexyl-3-oxocyclopentanecarboxylate
Cat. No. B1211848
Key on ui cas rn:
37172-53-5
M. Wt: 226.31 g/mol
InChI Key: IPWBXORAIBJDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03954834
Procedure details


In a 100 ml round bottomed flask fitted with a mechanical stirrer and a reflux condenser, are placed 19.3 g 2-n-hexyl-3-cyanocyclopentanone, 3.2 g of methanol and 19 g of 2-n-hexyl-3-cyanocyclopentanone, 3.2 g of methanol and 19 g of p-toluene-sulfonic acid monohydrate. The reaction mixture is stirred at reflux temperature for 6 hours. The reaction mixture is then cooled to room temperature and poured into 200 ml of ice cold water. The organic layer is separated and the water phase is extracted with pentane. The combined organic layer and pentane extract are washed with sodium carbonate solution and water and dried over anhydrous sodium sulphate. The solvent is distilled off at atmospheric pressure and the residue is distilled through a short Vigreux column.
Name
2-n-hexyl-3-cyanocyclopentanone
Quantity
19.3 g
Type
reactant
Reaction Step One

Name
2-n-hexyl-3-cyanocyclopentanone
Quantity
19 g
Type
reactant
Reaction Step Two


[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:7]1[CH:11]([C:12]#N)[CH2:10][CH2:9][C:8]1=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH2:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:27][OH:28]>>[CH2:1]([CH:7]1[C:8](=[O:14])[CH2:9][CH2:10][CH:11]1[C:12]([O:28][CH3:27])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|
|
Inputs


Step One
|
Name
|
2-n-hexyl-3-cyanocyclopentanone
|
|
Quantity
|
19.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1C(CCC1C#N)=O
|
Step Two
|
Name
|
2-n-hexyl-3-cyanocyclopentanone
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1C(CCC1C#N)=O
|
Step Three
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 100 ml round bottomed flask fitted with a mechanical stirrer and a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water phase is extracted with pentane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic layer and pentane extract
|
WASH
|
Type
|
WASH
|
|
Details
|
are washed with sodium carbonate solution and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off at atmospheric pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled through a short Vigreux column
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCC)C1C(CCC1=O)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
